Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H19ClN2O2 and its molecular weight is 258.75. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis of Piperidine Derivatives
The research by Moskalenko and Boev (2014) details a method for the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, utilizing tert-butyl 4-oxopiperidine-1-carboxylate as a precursor. This process involves reactions with BuLi and iodides of protected alcohols, followed by cyclization, demonstrating the compound's utility in creating stereochemically complex structures (Moskalenko & Boev, 2014).
Acetylation Catalysis
Xu et al. (2005) studied the acetylation of tert-butanol, demonstrating the role of tert-butyl compounds in nucleophilic catalysis mechanisms. This study highlights the compound's potential involvement in synthetic organic chemistry, particularly in catalysis and reaction mechanisms (Xu et al., 2005).
Synthesis of Anticancer Drug Intermediates
Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This illustrates the compound's application in the pharmaceutical industry, particularly in the development of new anticancer therapies (Zhang et al., 2018).
Chiral Auxiliary Applications
Studer, Hintermann, and Seebach (1995) synthesized and applied new chiral auxiliaries, showcasing the use of tert-butyl-based compounds in asymmetric synthesis. Their work provides insights into the versatility of such compounds in enhancing stereoselectivity in chemical reactions (Studer, Hintermann, & Seebach, 1995).
Mechanism of Action
Target of Action
It’s known that this compound is used in organic synthesis, suggesting that its targets could be various depending on the specific reaction it’s involved in .
Mode of Action
It’s known that chloromethyl groups are often used in organic synthesis for their ability to act as leaving groups or to introduce a methyl group into a molecule . This suggests that the compound may interact with its targets through nucleophilic substitution reactions or other mechanisms common in organic chemistry.
Biochemical Pathways
Given its use in organic synthesis, it’s likely that it participates in various chemical reactions that lead to the formation of new compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and has a boiling point of 310°c . These properties suggest that it may have low bioavailability if administered orally, but could potentially be administered via other routes.
Result of Action
Given its use in organic synthesis, it’s likely that its primary effect is the formation of new compounds through chemical reactions .
Action Environment
The action of Tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other reactants, the pH of the solution, temperature, and pressure . Additionally, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Properties
IUPAC Name |
tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-11(2,3)17-10(16)15-6-4-12(8-13,9-14)5-7-15/h4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSWUDWUDLAILP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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